The compound (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which incorporates a piperazine ring connected to a chloropyridine and a furan moiety. The molecular formula of this compound is , and its molecular weight is approximately 306.75 g/mol.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is classified as a potential pharmacological agent due to its structural features that may interact with biological targets.
The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity. For instance, reactions may require inert atmospheres or specific pH levels to prevent side reactions.
The molecular structure of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone can be represented using various structural notations:
CC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)C3=C(C=CO3)C=CC=N3
InChI=1S/C15H15ClN2O2/c16-12-3-1-7-17-14(12)21-11-5-8-18(9-6-11)15(19)13-4-2-10-20-13/h1-4,7,10-11H,5-6,8-9H2
The compound's structural data indicates the presence of multiple functional groups that may influence its biological activity. The chloropyridine ring contributes to potential interactions with protein targets, while the furan moiety may enhance lipophilicity.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, controlling temperature and solvent polarity can direct the outcome of electrophilic substitutions.
The mechanism of action for (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is primarily based on its ability to interact with biological targets such as receptors or enzymes:
Studies suggest that compounds with similar structures exhibit activity against various biological targets, including those involved in cancer and neurological disorders.
Key physical properties include:
Data from studies indicate that similar compounds show promising pharmacokinetic profiles, including adequate absorption and distribution characteristics.
The compound has potential applications in:
This detailed analysis highlights the significance of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone as a promising candidate for further research and development in medicinal chemistry and related fields.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9